(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a member of carbapenems.
Scientific Research Applications
Synthesis and Chemical Properties:
- The compound has been synthesized through various chemical processes, demonstrating its potential in creating novel chemical structures and derivatives. For instance, synthesis processes involving compounds with similar structures have been reported, showcasing methods like esterification and hydrolyzing reactions (Deng Fu-li, 2007). Similarly, synthesis involving reactions with 2-sulfanylacetamides and the production of corresponding products of AdNE substitution has been described, highlighting its chemical versatility (S. A. Torosyan et al., 2020).
Catalytic and Ligand Applications:
- The compound's structure is related to bicyclic amino compounds that have been used in projects like lipase-catalyzed asymmetric resolution of bicyclic lactams and the development of new chiral ligands for catalytic asymmetric synthesis. This indicates its potential utility in catalysis and as a ligand in chemical reactions (H. Nakano, 2000).
Pharmaceutical Chemistry and Drug Discovery:
- Compounds with a similar structural framework have been utilized in the synthesis of neuroexcitants and kainoid amino acids, highlighting their relevance in neurochemistry and potential in drug discovery (D. M. Hodgson et al., 2005). Additionally, rigid dipeptide β-turn mimetics have been synthesized, indicating its potential applications in creating compounds with specific conformational structures, crucial in the development of peptide-based drugs (Wei Wang et al., 2001).
Chemical Stability and pH Optimization:
- Studies have been conducted to determine the optimum pH for isolating compounds with multiple pKa's, indicating the compound's relevance in chemical processes that require specific pH conditions for optimum results (L. Crocker et al., 2001).
Antibacterial Properties:
- C-3 modified derivatives of structurally similar compounds have been synthesized and tested for antibacterial activity, suggesting potential applications in antibiotic drug development and the study of microbial resistance (Z. R. Valiullina et al., 2019).
properties
Product Name |
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
---|---|
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
(5R,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9+/m1/s1 |
InChI Key |
ZSKVGTPCRGIANV-BHNWBGBOSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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